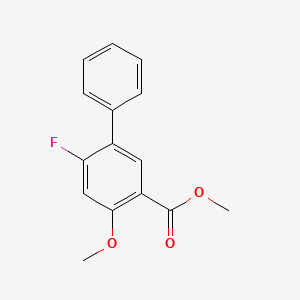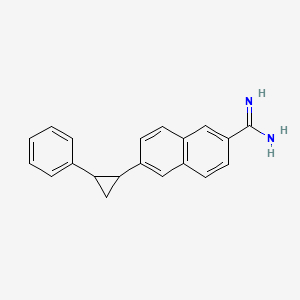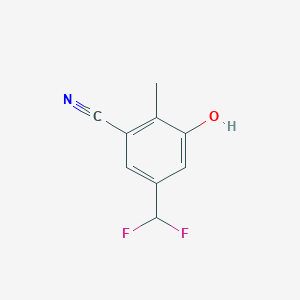
5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile: is an organic compound that features a difluoromethyl group, a hydroxy group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a suitable catalyst . The reaction conditions often require a base and a solvent like DMSO (dimethyl sulfoxide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process is optimized for efficiency, environmental friendliness, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts such as Raney nickel or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmacophore. The difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Wirkmechanismus
The mechanism by which 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxy and nitrile groups can also participate in various biochemical pathways, modulating the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
- 5-(Trifluoromethyl)-3-hydroxy-2-methylbenzonitrile
- 5-(Chloromethyl)-3-hydroxy-2-methylbenzonitrile
- 5-(Methyl)-3-hydroxy-2-methylbenzonitrile
Uniqueness: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C9H7F2NO |
|---|---|
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
5-(difluoromethyl)-3-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-5-7(4-12)2-6(9(10)11)3-8(5)13/h2-3,9,13H,1H3 |
InChI-Schlüssel |
QLKHRAPFDNTOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1O)C(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)


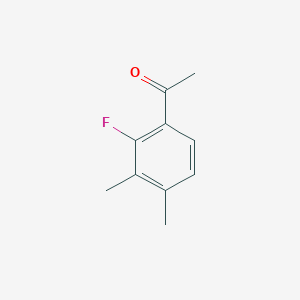
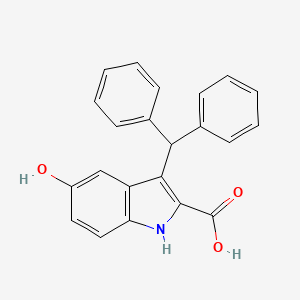
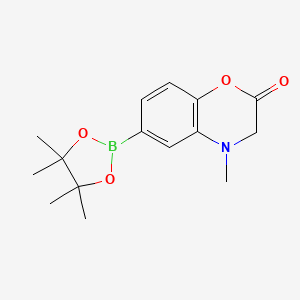

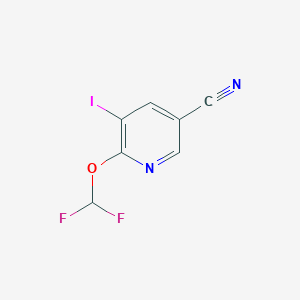
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
